(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule featuring a pyrrolo[3,4-d][1,3]oxazol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[3,4-d][1,3]oxazol-2-one core: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Introduction of the 4-fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable Lewis acid catalyst.
Attachment of the pyrazole moiety: This can be done through a nucleophilic substitution reaction using a pyrazole derivative and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3aS,6aR)-3-[2-(4-chlorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- (3aS,6aR)-3-[2-(4-bromophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Uniqueness
The uniqueness of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets and improve its metabolic stability.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c1-3-9-25-12-17(15(2)23-25)11-24-13-19-20(14-24)28-21(27)26(19)10-8-16-4-6-18(22)7-5-16/h4-7,12,19-20H,3,8-11,13-14H2,1-2H3/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINVZAJPPFFAHR-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN2CC3C(C2)OC(=O)N3CCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C(=N1)C)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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